2-Oxoimidazo(4,5-b)pyridine sodium salt
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Overview
Description
2-Oxoimidazo(4,5-b)pyridine sodium salt is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoimidazo(4,5-b)pyridine sodium salt typically involves the reaction of 2,3-diaminopyridines with various reagents. One common method includes the reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by reacting disulfur dichloride with chloroacetonitrile . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxoimidazo(4,5-b)pyridine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxoimidazo(4,5-b)pyridine sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxoimidazo(4,5-b)pyridine sodium salt involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
2-Oxoimidazo(4,5-b)pyridine sodium salt can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyridine: Features a different fusion pattern between the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
The uniqueness of this compound lies in its specific fusion pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
85930-14-9 |
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Molecular Formula |
C6H6N3NaO |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
sodium;3,5-dihydro-1H-imidazo[4,5-b]pyridin-4-id-2-one |
InChI |
InChI=1S/C6H6N3O.Na/c10-6-8-4-2-1-3-7-5(4)9-6;/h1-2H,3H2,(H2,8,9,10);/q-1;+1 |
InChI Key |
VUVBWHXASSNXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C([N-]1)NC(=O)N2.[Na+] |
Origin of Product |
United States |
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